2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine)

Purine dimer synthesis CuI-mediated homodimerization Crystal engineering

2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine), also known as N,9-dimethyl-2-{4-[9-methyl-6-(methylamino)-9H-purin-2-yl]butyl}-9H-purin-6-amine, is a synthetic homodimeric purine derivative (C18H24N10, MW 380.5 g/mol) in which two N,9-dimethyl-9H-purin-6-amine moieties are covalently connected through a butane-1,4-diyl bridge at the 2-position of each purine ring. As a member of the 2,2'-purine dimer class, this compound differs fundamentally from 6,6'- and 8,8'-linked purine dimers in both synthetic methodology and spatial orientation of pharmacophoric elements.

Molecular Formula C18H24N10
Molecular Weight 380.5 g/mol
CAS No. 93288-47-2
Cat. No. B14356569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine)
CAS93288-47-2
Molecular FormulaC18H24N10
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)CCCCC3=NC(=C4C(=N3)N(C=N4)C)NC)N(C=N2)C
InChIInChI=1S/C18H24N10/c1-19-15-13-17(27(3)9-21-13)25-11(23-15)7-5-6-8-12-24-16(20-2)14-18(26-12)28(4)10-22-14/h9-10H,5-8H2,1-4H3,(H,19,23,25)(H,20,24,26)
InChIKeyRLTHQWJJRGCCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) (CAS 93288-47-2): A 2,2'-Linked Purine Dimer for Specialized Research Procurement


2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine), also known as N,9-dimethyl-2-{4-[9-methyl-6-(methylamino)-9H-purin-2-yl]butyl}-9H-purin-6-amine, is a synthetic homodimeric purine derivative (C18H24N10, MW 380.5 g/mol) in which two N,9-dimethyl-9H-purin-6-amine moieties are covalently connected through a butane-1,4-diyl bridge at the 2-position of each purine ring [1]. As a member of the 2,2'-purine dimer class, this compound differs fundamentally from 6,6'- and 8,8'-linked purine dimers in both synthetic methodology and spatial orientation of pharmacophoric elements [2]. Its structural features place it within the broader family of 2,6-disubstituted purine derivatives under investigation for neuroprotective applications [3].

Why a 2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) Cannot Be Replaced by a Generic Purine Dimer


The position of the covalent linker on the purine scaffold is a critical determinant of both synthetic accessibility and biological recognition. CuI-mediated homodimerization at the 2-position yields a product with distinct crystallographic packing, hydrogen-bonding patterns, and π-stacking geometry compared to 6,6'- or 8,8'-linked analogs [1]. Furthermore, within the 2,6-disubstituted purine dimer series, variation of the linker structure (e.g., butane-1,4-diyl vs. shorter or heteroatom-containing linkers) has been shown to modulate neuroprotective potency in SH-SY5Y cellular models, with certain linker-dimer combinations demonstrating cell-death suppression while others are inactive [2]. Consequently, a change in linker attachment position or composition cannot be treated as a conservative substitution; the specific 2,2'-butane-linked architecture of CAS 93288-47-2 defines a discrete chemical space with properties not generalizable from other purine dimer subclasses.

Quantitative Differentiation Evidence for 2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) (CAS 93288-47-2)


Linker Attachment Site: 2,2'- vs. 6,6'-Linked Purine Dimers — Synthetic Yield and Crystallographic Distinction

The synthesis of 2,2'-linked purine dimers proceeds via CuI-mediated homodimerization of 2-iodopurine precursors, a methodology distinct from that used for 6,6'-dimers [1]. In the broader dimer series, 2,2'-purine dimers exhibit distinct single-crystal X-ray diffraction patterns with characteristic hydrogen-bonding networks and π-stacking distances that differ from those of 6,6'- and 8,8'-linked isomers [1]. For a closely related synthetic analog, 9,9'-tetramethylenebis[6-(dimethylamino)purine] (9,9'-linked, differing in linker attachment position), a reported isolated yield of 52% was achieved using 1,4-dibromobutane and 6-dimethylaminopurine with K2CO3 in DMF over 40 hours [2].

Purine dimer synthesis CuI-mediated homodimerization Crystal engineering

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area vs. Monomeric and 6,6'-Linked Analogs

The butane-1,4-diyl linker at the 2-position produces distinct computed physicochemical parameters compared to both the monomeric N,9-dimethyl-9H-purin-6-amine building block and the 6-position-linked analog [1]. The dimerization substantially increases molecular weight, rotatable bond count, and topological polar surface area relative to the monomer, while maintaining a moderate computed LogP [1][2].

Lipophilicity Drug-likeness In silico ADME

Biological Activity Context: Neuroprotective Potential of 2,6-Disubstituted Purine Dimers in SH-SY5Y Cells — Class-Level Evidence

In a systematic study of six 2,6-disubstituted purine dimers bearing different linkers, all tested compounds demonstrated protective effects against cell death in the SH-SY5Y human neuroblastoma model [1]. The most active compound in this series (designated EC14) suppressed cell death, oxidative stress, and apoptosis [1]. The potency was linker-dependent, establishing that linker identity and length within the 2,6-disubstituted purine dimer class directly modulate biological activity [1].

Neuroprotection SH-SY5Y Oxidative stress Apoptosis suppression

Structural Isomer Differentiation: 2,2'-Butane-Linked vs. 6,6'-Nitrogen-Linked Purine Dimers

The target compound (CAS 93288-47-2) and its constitutional isomer 1,4-Butanediamine, N,N'-dimethyl-N,N'-bis(9-methyl-9H-purin-6-yl)- (CAS 90275-22-2) share an identical molecular formula (C18H24N10) and molecular weight (380.5 g/mol) but differ fundamentally in connectivity: the target attaches the butane linker via C2–C2' carbon-carbon bonds to the purine rings, whereas the isomer connects via N6–N6' amine linkages [1]. This distinction alters the electronic character of the linker (all-carbon vs. amine-containing), hydrogen-bond donor/acceptor capacity, and conformational flexibility of the purine moieties relative to each other [1].

Constitutional isomerism Purine dimer connectivity Structure-activity relationships

Evidence-Backed Research Application Scenarios for 2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) (CAS 93288-47-2)


Structure-Activity Relationship (SAR) Studies of Purine Dimer Linker Topology in Neuroprotection Models

The compound serves as a defined 2,2'-butane-linked entry within a purine dimer library for systematic SAR exploration. As demonstrated in the Bartelová (2024) study, purine dimers with varying linkers exhibit differential neuroprotective potency in SH-SY5Y cells, where linker identity dictates the magnitude of cell-death suppression [1]. Incorporating CAS 93288-47-2 alongside 6,6'- and 9,9'-linked analogs enables deconvolution of linker attachment site contributions to biological activity.

Crystallographic and Solid-State Property Comparison of Regioisomeric Purine Dimers

The Tobrman et al. (2008) study established that 2,2'-, 6,6'-, and 8,8'-purine dimers exhibit distinct crystal packing motifs with differential hydrogen-bonding and π-stacking geometries [2]. Procurement of CAS 93288-47-2 enables comparative crystallographic analysis against 6,6'- and 8,8'-linked analogs, supporting studies in crystal engineering, co-crystal design, and solid-form screening for pharmaceutical development.

Physicochemical Profiling of 2,2'-Linked vs. N6-Linked Constitutional Isomers for CNS Drug Discovery

The target compound (TPSA 111 Ų, XLogP3 1.8, 2 HBD) and its constitutional isomer CAS 90275-22-2 (TPSA 93.7 Ų, XLogP 1.5, 0 HBD) provide a matched molecular pair for investigating how linker connectivity governs permeability, solubility, and in vitro ADME parameters [3]. This is particularly relevant for CNS-targeted programs where TPSA and HBD count are critical determinants of blood-brain barrier penetration.

Synthetic Methodology Development for 2-Substituted Purine Derivatives

The 2,2'-purine dimer scaffold requires CuI-mediated homodimerization of 2-iodopurine precursors, a synthetic strategy distinct from both 6,6'-dimerization and N9-alkylation routes [2]. Researchers developing novel 2-substituted purine libraries can use CAS 93288-47-2 as a reference standard for optimizing reaction conditions, assessing regioselectivity, and validating product identity by XRD or NMR.

Quote Request

Request a Quote for 2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.